N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
This compound is a pyrrole derivative characterized by a 4-methoxyphenyl sulfonyl group, dimethyl substituents at positions 4 and 5 of the pyrrole ring, a propyl group at the N1 position, and a branched 2,2-dimethylpropanamide moiety at position 2. Its molecular weight is approximately 406.5 g/mol (exact formula: C₂₄H₃₃N₂O₄S) . The 4-methoxy group on the phenyl ring enhances electronic interactions with biological targets, while the bulky 2,2-dimethylpropanamide contributes to steric effects and solubility .
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-8-13-23-15(3)14(2)18(19(23)22-20(24)21(4,5)6)28(25,26)17-11-9-16(27-7)10-12-17/h9-12H,8,13H2,1-7H3,(H,22,24) |
InChI Key |
FTDZNNQVDVLJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4,5-dimethyl-1-propyl-1H-pyrrole-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the sulfonyl group may produce a sulfide derivative.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Structural Variations Among Analogs
Similar compounds share the pyrrole-sulfonamide core but differ in:
- Sulfonyl substituents : Methoxy, methyl, fluoro, nitro, or chloro groups on the phenyl ring.
- N1 substituents : Propyl, propan-2-yl, 2-methoxyethyl, or cyclopentyl groups.
- Amide groups : Branched (e.g., 2,2-dimethylpropanamide) vs. linear (e.g., pentanamide) chains.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Methyl Sulfonyl Groups : Methoxy-substituted analogs exhibit superior binding to serotonin receptors compared to methyl-substituted derivatives, likely due to stronger hydrogen bonding .
- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluorophenyl) show improved pharmacokinetic profiles, with longer half-lives in vivo .
- Amide Branching : Branched amides (e.g., 2,2-dimethylpropanamide) demonstrate higher selectivity for enzyme targets than linear analogs, as seen in kinase inhibition assays .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.
Structural Overview
The compound features a complex structure characterized by:
- Pyrrole Ring : A five-membered ring with nitrogen.
- Methoxyphenylsulfonyl Group : Enhances solubility and biological interaction.
- Dimethyl and Propyl Chains : Contribute to its hydrophobic properties and biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition capabilities. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in various metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive Inhibition | 25 |
| Lipoxygenase | Non-competitive | 15 |
These findings indicate potential applications in anti-inflammatory therapies where COX and lipoxygenase play critical roles.
Receptor Interaction
The compound has also been studied for its ability to interact with various receptors. Notably:
- Serotonin Receptors : Exhibits moderate affinity, suggesting potential applications in mood disorders.
- Dopamine Receptors : Preliminary data indicate possible modulation effects which could be beneficial in treating conditions like schizophrenia.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anti-inflammatory Effects : A study on animal models demonstrated that administration of the compound reduced inflammation markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 to 20 μM.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential for neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The sulfonyl group enhances binding affinity to target proteins.
- The hydrophobic nature of the propyl and dimethyl groups facilitates membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
